(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation reaction, where the halopyrimidine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Medicine: Investigated for its potential in the synthesis of therapeutic agents and drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain cross-coupling reactions, providing higher yields and selectivity compared to similar compounds .
Properties
Molecular Formula |
C6H9BN2O3 |
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Molecular Weight |
167.96 g/mol |
IUPAC Name |
(2-methoxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-4-5(7(10)11)3-8-6(9-4)12-2/h3,10-11H,1-2H3 |
InChI Key |
GIVNHTDWOWBEIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)OC)(O)O |
Origin of Product |
United States |
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